molecular formula C21H16ClNO5 B12199853 6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12199853
M. Wt: 397.8 g/mol
InChI Key: OJNQHWFCLQATJM-UHFFFAOYSA-N
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Description

6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It features a chromene core, substituted with a chloro group, furan rings, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced chromene derivatives, and substituted carboxamide derivatives. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide include other chromene derivatives with various substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H16ClNO5

Molecular Weight

397.8 g/mol

IUPAC Name

6-chloro-N,N-bis(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H16ClNO5/c1-13-8-19-16(9-17(13)22)18(24)10-20(28-19)21(25)23(11-14-4-2-6-26-14)12-15-5-3-7-27-15/h2-10H,11-12H2,1H3

InChI Key

OJNQHWFCLQATJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

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